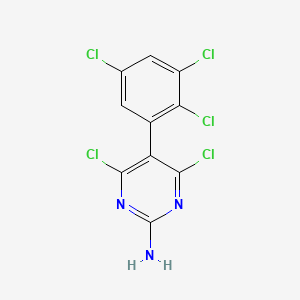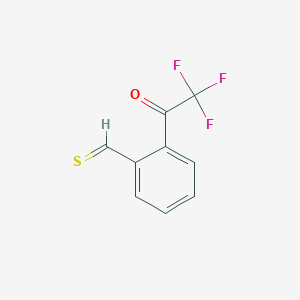![molecular formula C13H17F3N2 B13091860 N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)
N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with pyrrolidine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl position.
Applications De Recherche Scientifique
N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but without the trifluoromethylphenyl group.
N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-one: A related compound with a ketone group instead of an amine.
N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2,5-dione: Another related compound with two ketone groups.
Uniqueness
N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine is unique due to the presence of the trifluoromethyl group, which can significantly impact its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity for certain molecular targets .
Propriétés
Formule moléculaire |
C13H17F3N2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)7-9-18-12-2-1-8-17-12/h3-6,12,17-18H,1-2,7-9H2 |
Clé InChI |
IKSGBXBRRZTCIH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)NCCC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)
![2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13091789.png)



![5-Cyclopentyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091804.png)



![5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13091837.png)

![6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)


